LDN-27219
Overview
Description
LDN-27219 is a reversible, slow-binding inhibitor of transglutaminase 2 (TG2). Transglutaminase 2 is an enzyme that plays a role in protein cross-linking and fibrosis when in its open conformation. In its closed conformation, it participates in transmembrane signaling as a G protein. This compound has shown potential in lowering blood pressure and inducing vasodilation, making it a promising compound for cardiovascular research .
Preparation Methods
The synthesis of LDN-27219 involves the following steps:
Formation of the thieno[2,3-d]pyrimidine-4-one core: This is achieved through a series of cyclization reactions starting from appropriate precursors.
Introduction of the acylhydrazide group: This step involves the reaction of the thieno[2,3-d]pyrimidine-4-one core with hydrazine derivatives under controlled conditions.
Final purification: The compound is purified using techniques such as recrystallization or chromatography to achieve high purity
Industrial production methods for this compound are not widely documented, but they would likely involve scaling up the synthetic routes mentioned above with optimization for yield and purity.
Chemical Reactions Analysis
LDN-27219 undergoes several types of chemical reactions:
Oxidation and Reduction: The compound can participate in redox reactions, particularly involving its sulfur-containing groups.
Substitution Reactions: The acylhydrazide group can undergo nucleophilic substitution reactions.
Complex Formation: this compound can form complexes with metal ions, which may affect its biological activity.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles like amines. Major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
LDN-27219 has several scientific research applications:
Cardiovascular Research: It is used to study its effects on blood pressure and vasodilation.
Biochemical Studies: As a TG2 inhibitor, it is used to investigate the role of TG2 in various cellular processes, including protein cross-linking and signal transduction.
Pharmacological Research: This compound is used to explore potential therapeutic strategies for age-related vascular dysfunction and other cardiovascular diseases.
Mechanism of Action
LDN-27219 exerts its effects by binding to the GTP-binding site of transglutaminase 2, inhibiting its transamidase activity. This inhibition promotes the closed conformation of TG2, which is associated with reduced protein cross-linking and fibrosis. The compound also activates calcium-activated potassium channels in smooth muscle cells, leading to vasodilation and lowered blood pressure .
Comparison with Similar Compounds
LDN-27219 is unique among TG2 inhibitors due to its reversible and slow-binding nature. Similar compounds include:
Z-DON and VA5: TG2 inhibitors that promote the open conformation of TG2, contrasting with this compound’s promotion of the closed conformation.
This compound’s ability to selectively promote the closed conformation of TG2 and its slow-binding kinetics make it a valuable tool for studying TG2-related pathways and potential therapeutic applications .
Properties
IUPAC Name |
2-(4-oxo-3,5-diphenylthieno[2,3-d]pyrimidin-2-yl)sulfanylacetohydrazide | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16N4O2S2/c21-23-16(25)12-28-20-22-18-17(15(11-27-18)13-7-3-1-4-8-13)19(26)24(20)14-9-5-2-6-10-14/h1-11H,12,21H2,(H,23,25) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WLBUICQBNZXIDJ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CSC3=C2C(=O)N(C(=N3)SCC(=O)NN)C4=CC=CC=C4 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16N4O2S2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
408.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
312946-37-5 | |
Record name | 312946-37-5 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.